Cas no 81210-11-9 (1(2H)-Naphthalenone,octahydro-2,7-dihydroxy-3-[(1R)-1-(hydroxymethyl)propyl]-4-[(2Z)-3-hydroxy-1-oxo-2-propen-1-yl]-2,4,5,7-tetramethyl-,(2S,3R,4R,4aS,5R,7R,8aS)-)

1(2H)-Naphthalenone,octahydro-2,7-dihydroxy-3-[(1R)-1-(hydroxymethyl)propyl]-4-[(2Z)-3-hydroxy-1-oxo-2-propen-1-yl]-2,4,5,7-tetramethyl-,(2S,3R,4R,4aS,5R,7R,8aS)- structure
81210-11-9 structure
Product name:1(2H)-Naphthalenone,octahydro-2,7-dihydroxy-3-[(1R)-1-(hydroxymethyl)propyl]-4-[(2Z)-3-hydroxy-1-oxo-2-propen-1-yl]-2,4,5,7-tetramethyl-,(2S,3R,4R,4aS,5R,7R,8aS)-
CAS No:81210-11-9
MF:C21H34O6
MW:382.491067409515
CID:727355
PubChem ID:6440666

1(2H)-Naphthalenone,octahydro-2,7-dihydroxy-3-[(1R)-1-(hydroxymethyl)propyl]-4-[(2Z)-3-hydroxy-1-oxo-2-propen-1-yl]-2,4,5,7-tetramethyl-,(2S,3R,4R,4aS,5R,7R,8aS)- Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Naphthalenone,octahydro-2,7-dihydroxy-3-[(1R)-1-(hydroxymethyl)propyl]-4-[(2Z)-3-hydroxy-1-oxo-2-propen-1-yl]-2,4,5,7-tetramethyl-,(2S,3R,4R,4aS,5R,7R,8aS)-
    • (2S,3R,4R,4aS,5R,7R,8aS)-2,7-dihydroxy-3-[(2R)-1-hydroxybutan-2-yl]-4-[(Z)-3-hydroxyprop-2-enoyl]-2,4,5,7-tetramethyl-3,4a,5,6,8,8a-hexahydronaphthalen-1-one
    • 1(2H)-Naphthalenone, octahydro-2,7-dihydroxy-3-((1R)-1-(hydroxymethyl) propyl)-4-((2Z)-3-hydroxy-1-oxo-2-propenyl)-2,4,5,7-tetramethyl-, (2S, 3R,4R,4aS,5R,7R,8aS)-rel-
    • Deacyl-FR 225654
    • Stemphyloxin I
    • 1(2H)-Naphthalenone, octahydro-2,7-dihydroxy-3-((1R)-1-(hydroxymethyl)propyl)-4-((2Z)-3-hydroxy-1-oxo-2-propenyl)-2,4,5,7-tetramethyl-, (2S,3R,4R,4aS,5R,7R,8aS)-rel-
    • 81210-11-9
    • CHEBI:145070
    • (2S,3R,4R,4aS,5R,7R,8aS)-2,7-dihydroxy-3-[(2R)-1-hydroxybutan-2-yl]-4-[(2Z)-3-hydroxyprop-2-enoyl]-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one
    • AKOS040754089
    • Inchi: InChI=1S/C21H34O6/c1-6-13(11-23)17-20(4,15(24)7-8-22)16-12(2)9-19(3,26)10-14(16)18(25)21(17,5)27/h7-8,12-14,16-17,22-23,26-27H,6,9-11H2,1-5H3/b8-7-/t12-,13+,14+,16+,17-,19-,20-,21+/m1/s1
    • InChI Key: YRECHDUAXCBBOZ-HOCCXODSSA-N
    • SMILES: CCC(CO)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)C=CO

Computed Properties

  • Exact Mass: 382.235539
  • Monoisotopic Mass: 382.235539
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 630
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 115

Experimental Properties

  • Density: 1.162
  • Boiling Point: 560.9°C at 760 mmHg
  • Flash Point: 307.1°C
  • Refractive Index: 1.528

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd